

BMS-986115 In Vitro Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: BMS-986115

Cat. No.: B606283

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986115 is a potent, orally bioavailable, small-molecule inhibitor of γ -secretase, which acts as a pan-Notch inhibitor. The Notch signaling pathway is a critical regulator of cellular processes such as differentiation, proliferation, and apoptosis. Dysregulation of this pathway is implicated in the pathology of various cancers, making it a key target for therapeutic intervention. **BMS-986115** exerts its effect by blocking the γ -secretase-mediated proteolytic cleavage of Notch receptors, which is a crucial step for the activation of Notch signaling. This inhibition prevents the release of the Notch intracellular domain (NICD), its subsequent translocation to the nucleus, and the transcription of Notch target genes. These application notes provide a summary of the in vitro activity of **BMS-986115** and detailed protocols for its characterization.

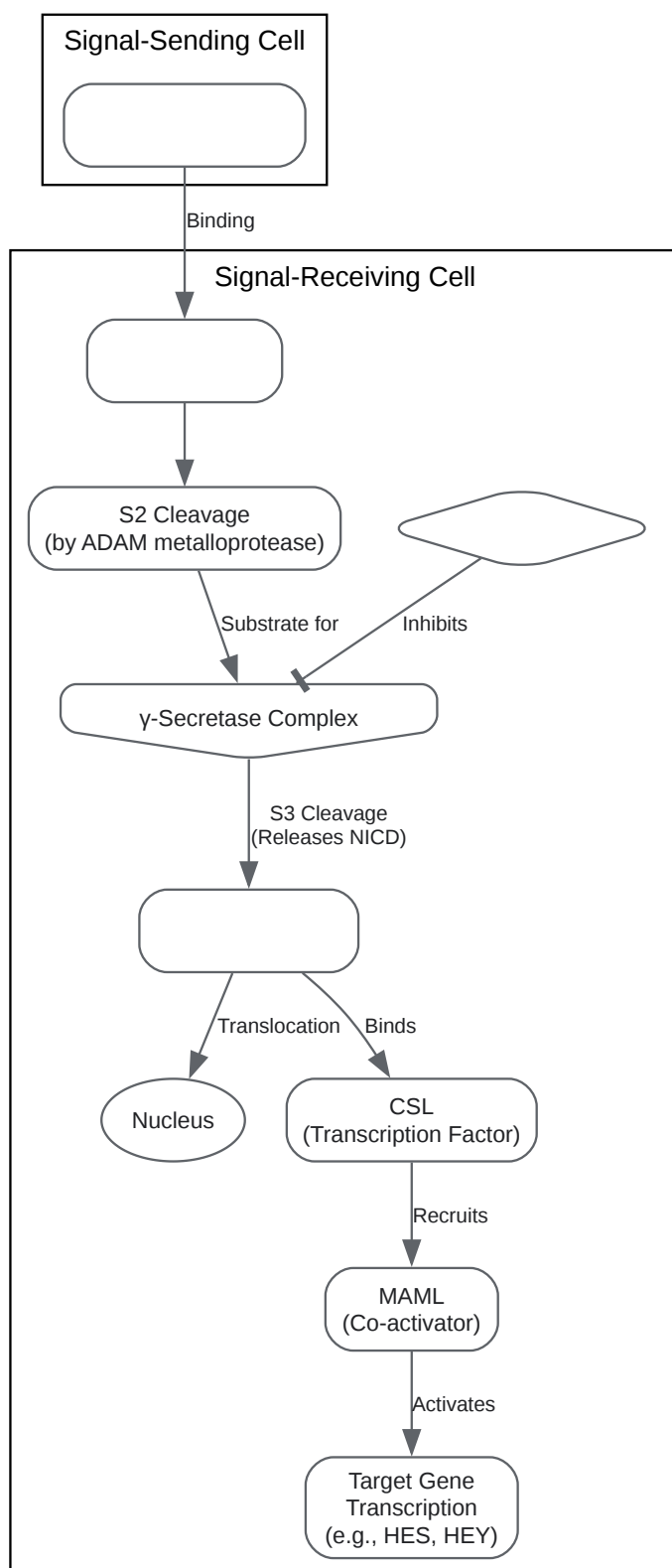
Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of **BMS-986115** against Notch receptors.

Target	Assay Type	Value	Reference
Notch1	-	IC50: 7.8 nM	
Notch3	-	IC50: 8.5 nM	

Signaling Pathway

BMS-986115 targets the γ -secretase complex, a key enzyme in the Notch signaling pathway. The diagram below illustrates the canonical Notch signaling pathway and the point of inhibition by **BMS-986115**.



[Click to download full resolution via product page](#)

Caption: Mechanism of **BMS-986115** action on the Notch signaling pathway.

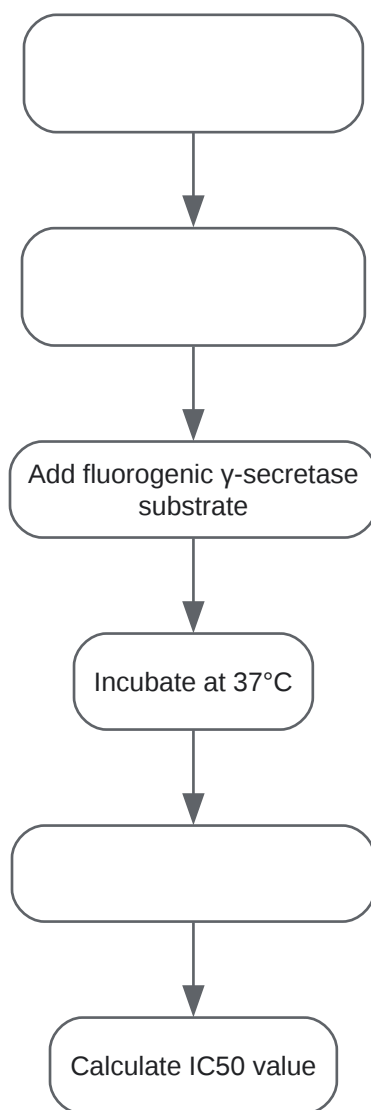
Experimental Protocols

The following are detailed protocols for in vitro assays to characterize the activity of **BMS-986115**. These are generalized methods that can be adapted for specific experimental needs.

Gamma-Secretase (γ -Secretase) Activity Assay (Cell-Free)

This assay measures the direct inhibitory effect of **BMS-986115** on the enzymatic activity of isolated γ -secretase.

Workflow Diagram:



[Click to download full resolution via product page](#)

Caption: Workflow for a cell-free γ -secretase activity assay.

Methodology:

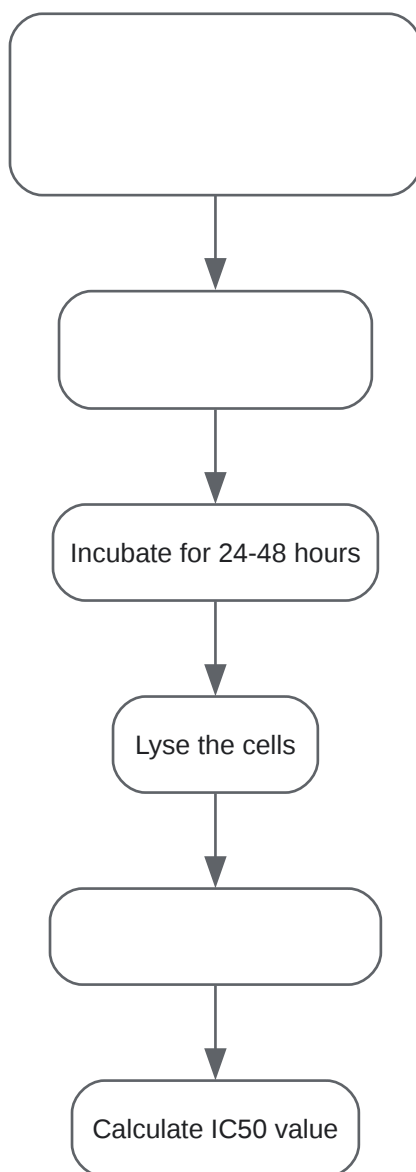
- Preparation of γ -Secretase-Containing Membranes:
 - Culture a suitable cell line with high γ -secretase expression (e.g., HEK293T cells).
 - Harvest cells and resuspend them in a hypotonic buffer.
 - Homogenize the cells and centrifuge to pellet the nuclei and unbroken cells.
 - Centrifuge the supernatant at a high speed to pellet the cell membranes.
 - Resuspend the membrane pellet in an appropriate assay buffer.
- Inhibition Assay:
 - Prepare a serial dilution of **BMS-986115** in DMSO.
 - In a 96-well plate, add the solubilized cell membranes.
 - Add the diluted **BMS-986115** or DMSO (vehicle control) to the wells.
 - Pre-incubate for a defined period (e.g., 30 minutes) at room temperature.
- Enzymatic Reaction:
 - Add a fluorogenic γ -secretase substrate to each well to initiate the reaction.
 - Incubate the plate at 37°C for 1-2 hours in the dark.
- Data Acquisition and Analysis:
 - Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

- Subtract the background fluorescence (wells with no enzyme or no substrate).
- Plot the percentage of inhibition against the logarithm of the **BMS-986115** concentration.
- Calculate the IC₅₀ value by fitting the data to a dose-response curve.

Notch Signaling Reporter Assay (Cell-Based)

This assay quantifies the inhibition of Notch signaling in a cellular context.

Workflow Diagram:



[Click to download full resolution via product page](#)

Caption: Workflow for a cell-based Notch signaling reporter assay.

Methodology:

- Cell Line Preparation:
 - Use a "signal-receiving" cell line (e.g., HeLa or HEK293) stably transfected with a Notch receptor (e.g., Notch1) and a reporter construct containing a Notch-responsive promoter driving a reporter gene (e.g., luciferase).
 - Use a "signal-sending" cell line (e.g., HeLa or HEK293) stably expressing a Notch ligand (e.g., Delta-like 4).
- Co-culture and Treatment:
 - Seed the signal-receiving and signal-sending cells together in a 96-well plate.
 - Allow the cells to attach overnight.
 - Treat the co-culture with a serial dilution of **BMS-986115** or DMSO (vehicle control).
- Incubation and Lysis:
 - Incubate the plate for 24-48 hours to allow for Notch signaling and reporter gene expression.
 - Lyse the cells according to the reporter assay kit manufacturer's instructions.
- Data Acquisition and Analysis:
 - Measure the reporter activity (e.g., luminescence for a luciferase reporter) using a plate reader.
 - Normalize the reporter activity to cell viability if necessary (e.g., using a parallel MTS assay).

- Plot the percentage of inhibition of reporter activity against the logarithm of the **BMS-986115** concentration.
- Calculate the IC50 value.

Cell Proliferation Assay

This assay determines the effect of **BMS-986115** on the proliferation of cancer cell lines with known Notch dependency.

Methodology:

- Cell Seeding:
 - Seed cancer cells (e.g., T-ALL cell lines) in a 96-well plate at an appropriate density.
 - Allow the cells to attach or acclimate overnight.
- Treatment:
 - Treat the cells with a serial dilution of **BMS-986115** or DMSO (vehicle control).
- Incubation:
 - Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).
- Viability Measurement:
 - Add a viability reagent (e.g., MTS, MTT, or CellTiter-Glo) to each well.
 - Incubate according to the manufacturer's protocol.
 - Measure the absorbance or luminescence using a microplate reader.
- Data Analysis:
 - Calculate the percentage of cell growth inhibition relative to the vehicle-treated control.
 - Plot the percentage of inhibition against the logarithm of the **BMS-986115** concentration.

- Determine the GI50 (concentration for 50% growth inhibition) value.

Conclusion

BMS-986115 is a potent pan-Notch inhibitor that effectively blocks the γ -secretase-mediated activation of Notch signaling. The provided protocols offer a framework for the in vitro characterization of **BMS-986115** and similar compounds. These assays are essential for understanding the mechanism of action, potency, and cellular effects of Notch inhibitors in a preclinical setting. Researchers should optimize these protocols based on their specific cell lines and experimental conditions.

- To cite this document: BenchChem. [BMS-986115 In Vitro Assay: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b606283#bms-986115-in-vitro-assay-protocol\]](https://www.benchchem.com/product/b606283#bms-986115-in-vitro-assay-protocol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com